molecular formula C9H9N3O5 B2902770 1-Methyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 941236-24-4

1-Methyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B2902770
CAS No.: 941236-24-4
M. Wt: 239.187
InChI Key: LCNDDURTYQIASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[2,3-d]pyrimidine core with three oxo groups at positions 2, 4, and 7, a methyl group at position 1, and a carboxylic acid at position 4. Its octahydro designation indicates partial saturation of the bicyclic system.

Properties

IUPAC Name

1-methyl-2,4,7-trioxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O5/c1-12-6-5(7(14)11-9(12)17)3(8(15)16)2-4(13)10-6/h3H,2H2,1H3,(H,10,13)(H,15,16)(H,11,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNDDURTYQIASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C(=O)O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrimidine derivative with a methylating agent in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-Methyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: The compound can be utilized in the production of various chemical products.

Mechanism of Action

The mechanism by which 1-Methyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Position 5

  • Methyl Ester Derivatives: Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate (C11H11N3O5) replaces the carboxylic acid with a methyl ester. Synthesis involves refluxing 6-amino-1,3-dimethyluracil with dimethyl acetylene dicarboxylate (DMAD) in methanol (63% yield) . Impact: Lower melting point (202–204°C vs. decomposition >230°C for carbohydrazide derivatives) and altered pharmacokinetics .
  • Carbohydrazide Derivatives :
    Substitution with hydrazide groups (e.g., compound 3 in ) enables further functionalization. These derivatives, such as N’-arylidene-1,3-dimethyl-2,4,7-trioxo-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazides, are synthesized via condensation with benzaldehydes. These compounds exhibit anti-HIV-1 activity, attributed to their ability to mimic HIV integrase inhibitors .

Variations in Oxo Group Number and Position

  • 2,4-Dioxo Derivatives: Compounds like 1-ethyl-2,4-dioxo-7-isopropyl-pyrido[2,3-d]pyrimidine-5-carboxylic acid (C13H15N3O4) lack the 7-oxo group. The molecular weight (265.23 vs. 423.46 for halogenated analogs) also impacts pharmacokinetics .
  • Trioxo Systems with Halogen Substituents: Example: N-(3-(3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino)phenyl)acetamide. Halogen atoms enhance halogen bonding and metabolic stability, making such derivatives candidates for targeted therapies .

Pharmacological and Physicochemical Properties

  • Anti-HIV Activity :
    Carbohydrazide derivatives (e.g., 5a-l) inhibit HIV-1 integrase via chelation of Mg²⁺ ions at the active site, a mechanism shared with raltegravir. The carboxylic acid group in the parent compound may enhance metal-binding capacity compared to ester derivatives .
  • Solubility and Bioavailability :
    The carboxylic acid group increases water solubility but may reduce cell permeability. Methyl esters and hydrazides balance solubility and membrane penetration, optimizing drug-like properties .
  • Thermal Stability : Decomposition temperatures exceed 230°C for hydrazide derivatives, indicating high thermal stability, critical for formulation .

Biological Activity

1-Methyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid (CAS No. 941236-24-4) is a complex organic compound with potential biological activity. Its unique structure positions it as a candidate for various pharmacological applications. This article reviews its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H9N3O5C_9H_9N_3O_5 with a molecular weight of 239.19 g/mol. The compound features a pyrido-pyrimidine core structure that is known for its diverse biological properties.

PropertyValue
Molecular FormulaC₉H₉N₃O₅
Molecular Weight239.19 g/mol
CAS Number941236-24-4

Antineoplastic Properties

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antineoplastic (anti-cancer) activity. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in nucleotide synthesis such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . The specific compound under review may share these properties due to its structural similarities.

Enzyme Inhibition

A study highlighted that related compounds effectively inhibited glycinamide ribonucleotide formyltransferase (GAR FTase) and aminoimidazolecarboxamide ribonucleotide formyltransferase (AICAR TFase), both of which are critical in the purine synthesis pathway . This suggests that this compound could potentially exhibit similar enzyme inhibition capabilities.

Herbicidal Activity

In addition to its potential as an antineoplastic agent, the compound's biological profile may extend to herbicidal activity. Research into related thiazolo-pyridine compounds has demonstrated effective weed control through preemergence application . Given the structural attributes of this compound, it may also possess herbicidal properties worth exploring.

Case Study 1: Antitumor Activity

A specific derivative of pyrido[2,3-d]pyrimidines demonstrated notable antitumor activity in vitro against various cancer cell lines. The study utilized a series of assays to evaluate cell viability and proliferation inhibition. Results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics .

Case Study 2: Enzyme Inhibition Assays

In another investigation focusing on enzyme inhibition profiles of pyrido[2,3-d]pyrimidines, the compound was subjected to kinetic studies against TS and DHFR. The results confirmed significant inhibition at micromolar concentrations with a competitive inhibition mechanism suggested for DHFR .

Q & A

Basic: What are the key synthetic routes for 1-methyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid?

The synthesis typically involves multi-step reactions starting with substituted pyrimidine precursors. For example:

  • Oxidation and substitution reactions at the carbonyl carbons are critical for introducing functional groups. The methyl group at position 1 is often introduced via alkylation of a precursor like 2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid derivatives .
  • Key intermediates include thieno[2,3-d]pyrimidine derivatives, which can undergo further functionalization (e.g., oxadiazole ring formation) to achieve the target structure .
  • Purification methods : Chromatography (HPLC, silica gel) and recrystallization are essential for isolating high-purity products .

Basic: How is the structure of this compound characterized experimentally?

Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm substituent positions, such as the methyl group at N1 and the carboxylic acid at C4. Chemical shifts in the range δ 3.0–3.5 ppm (methyl) and δ 170–175 ppm (carboxylic acid carbonyl) are diagnostic .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C10_{10}H10_{10}N3_3O6_6: 268.06 g/mol) .
  • X-ray crystallography : Used to resolve complex stereochemistry in octahydropyrido-pyrimidine systems .

Advanced: How can computational methods optimize the synthesis of this compound?

State-of-the-art computational approaches like quantum chemical reaction path searches (e.g., via the ICReDD framework) can predict viable reaction pathways and reduce experimental trial-and-error:

  • Reaction barrier analysis : Identifies energy minima for intermediates, guiding optimal temperature and solvent selection .
  • Machine learning : Trained on existing pyrimidine reaction datasets to predict regioselectivity in substitution reactions (e.g., favoring C5 carboxylation over C6) .
  • Example : A hybrid computational-experimental workflow reduced the optimization time for a related pyrido[2,3-d]pyrimidine derivative by 40% .

Advanced: What mechanistic insights explain contradictory reactivity data in oxidation studies?

Discrepancies in oxidation outcomes (e.g., formation of 7-oxo vs. 4-oxo derivatives) may arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates, favoring oxidation at C7, while protic solvents (e.g., ethanol) favor C4 oxidation .
  • Catalytic influence : Transition metals (e.g., Cu2+^{2+}) can alter redox pathways. For example, Cu-mediated oxidation of a methyl-substituted analog produced a 7-oxo derivative with 85% selectivity .
  • Resolution strategy : Use kinetic studies (e.g., time-resolved UV-Vis) and DFT calculations to map competing pathways .

Advanced: How does the methyl group at position 1 influence biological activity compared to analogs?

The N1-methyl group enhances:

  • Metabolic stability : Reduces susceptibility to oxidative demethylation in liver microsomes (t1/2_{1/2} increased from 2.1 to 5.3 hours vs. non-methylated analogs) .
  • Target binding : Molecular docking shows the methyl group fills a hydrophobic pocket in enzyme active sites (e.g., dihydrofolate reductase), improving binding affinity (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for unmethylated analogs) .
  • Experimental validation : Methylated derivatives showed 3-fold higher inhibitory activity (IC50_{50} = 0.8 μM) in enzyme assays compared to non-methylated counterparts .

Advanced: What strategies address low yields in nucleophilic substitution reactions at C2/C4?

Low yields (<30%) in substitutions are often due to steric hindrance from the fused pyrido ring. Solutions include:

  • Protecting groups : Temporarily block the carboxylic acid at C5 with tert-butyl esters to reduce steric bulk, improving substitution yields to >60% .
  • Microwave-assisted synthesis : Enhances reaction rates (e.g., 80°C, 30 min) while minimizing side reactions .
  • Catalytic systems : Pd/phosphine ligands enable selective C4 amination with yields up to 75% .

Basic: What safety precautions are required when handling this compound?

  • Hazard classification : While not GHS-classified, standard precautions for carboxylic acids apply:
    • Personal protective equipment (PPE) : Gloves, lab coat, and eye protection.
    • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if inhaled or ingested .
  • Storage : Keep in a dry, cool environment (-20°C) under inert gas (N2_2) to prevent degradation .

Advanced: How can structural analogs guide SAR studies for this compound?

Key analogs and their properties include:

Analog StructureModificationBiological Activity (IC50_{50})Reference
1-Ethyl derivative (CAS 937691-16-2)N1-ethyl vs. methyl1.2 μM (vs. 0.8 μM for methyl)
5-Carboxamide derivativeCarboxylic acid → amide2.5 μM (reduced activity)
7-Oxo derivativeOxidation at C75.8 μM (loss of activity)

These data highlight the critical roles of the N1-methyl and C5-carboxylic acid groups in potency .

Advanced: What analytical challenges arise in quantifying degradation products?

  • Co-elution issues : Degradants (e.g., 2,4-dioxo derivatives) often co-elute with the parent compound in HPLC. Solutions:
    • Mobile phase optimization : Use acetonitrile/phosphate buffer (pH 2.5) gradients to resolve peaks (Rs_s > 2.0) .
    • LC-MS/MS : MRM transitions (e.g., m/z 268 → 225 for the parent) enable specific detection .
  • Stability studies : Forced degradation under acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions identifies major degradants .

Advanced: How can reaction engineering improve scalability for preclinical studies?

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization), achieving >90% conversion in 10 minutes vs. 2 hours in batch .
  • Membrane separation : Nanofiltration membranes recover catalysts (e.g., Pd) with >95% efficiency, reducing costs .
  • Process control : Real-time PAT (Process Analytical Technology) tools (e.g., in-line FTIR) monitor reaction progress and adjust parameters dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.